Cas no 86347-15-1 (Medetomidine hydrochloride)

Medetomidine hydrochloride structure
Medetomidine hydrochloride structure
Product Name:Medetomidine hydrochloride
Número CAS:86347-15-1
MF:C13H17ClN2
Megavatios:236.740482091904
MDL:MFCD06798319
CID:60970
PubChem ID:68601
Update Time:2024-10-26

Medetomidine hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • Medetomidine hydrochloride
    • (r)-4-[1-(2,3-dimethylphenyl)ethyl]-1h-imidazole hydrochloride
    • 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1)
    • 5-[1-(2,3-diMethylphenyl)ethyl]-1H-IMidazole hydrochloride
    • Medetomidine HCl
    • Medetomidine (hydrochloride)
    • Medetomidine Hydroch
    • MPV785
    • Domitor
    • MPV 785
    • 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride
    • 4-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole hydrochloride
    • Medetomidine hydrochloride [USAN]
    • 1H-Imidazole, 4-[1-(2,3-dimethylphenyl)ethyl]-, monohydrochloride
    • (+-)-4-(alpha,2,3-Trimethylbenzyl)imidazole monohydrochloride
    • Metomidine
    • Medetomidine hydrochloride (USAN)
    • Zalopine
    • medetomidine-hcl
    • medetomidi
    • 1H-Imidazole, 4-[1-(2,3-dimethylphenyl)ethyl]-, monohydrochloride (9CI)
    • medetomidin hydrochloride
    • BCP04773
    • Q27121262
    • 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride
    • 4-(1-(2,3-DIMETHYLPHENYL)ETHYL)-, MONOHYDROCHLORIDE, (+/-)-
    • D04883
    • DB-063586
    • Tox21_110966
    • s3060
    • MEDETOMIDINE HYDROCHLORIDE [MI]
    • BCP04768
    • CHEMBL537161
    • AKOS015950971
    • MEDETOMIDINE HYDROCHLORIDE [GREEN BOOK]
    • MPV-785
    • AS-2748
    • SMR002533644
    • CAS-86347-15-1
    • SY059962
    • SW219239-1
    • BH210P244U
    • (r)-4-(1-(2,3-dimethylphenyl)ethyl)-1h-imidazole hydrochloride
    • MLS003882579
    • (S)-4-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole hydrochloride;Dexmedetomidine hydrochloride
    • 1H-Imidazole, 4-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1)
    • MEDETOMIDINE HYDROCHLORIDE [MART.]
    • SR-01000597778
    • Domitor hydrochloride
    • MFCD12912677
    • DTXCID1025691
    • SB17477
    • EN300-1696253
    • DTXSID3045691
    • (+/-)-4-(alpha,2,3-TRIMETHYLBENZYL)IMIDAZOLE MONOHYDROCHLORIDE
    • HY-17034B
    • CHEBI:48556
    • 1H-Imidazole, 4-(1-(2,3-dimethylphenyl)ethyl)-, monohydrochloride, (+-)-
    • SBI-0654178.0001
    • (+/-)-5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride
    • NS00134301
    • Placadine
    • Hydrochloride, Medetomidine
    • 86347-15-1
    • 86347-15-1 (HCl)
    • MFCD06798319
    • AC-932
    • NCGC00025347-01
    • 5-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole hydrochloride
    • 106807-72-1
    • M3314
    • AKOS024458523
    • (S)-Medetomidine hydrochloride
    • (+/-)-4-(.ALPHA.,2,3-TRIMETHYLBENZYL)IMIDAZOLE MONOHYDROCHLORIDE
    • Medetomidinehydrochloride
    • MEDETOMIDINE HYDROCHLORIDE (MART.)
    • GLXC-04524
    • UNII-BH210P244U
    • SCHEMBL204843
    • DB-056923
    • BDBM50230390
    • SR-01000597778-1
    • CCG-266850
    • MDL: MFCD06798319
    • Renchi: 1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H
    • Clave inchi: VPNGEIHDPSLNMU-UHFFFAOYSA-N
    • Sonrisas: Cl.N1C=C(C(C)C2C(C)=C(C)C=CC=2)NC=1

Atributos calculados

  • Calidad precisa: 236.10800
  • Masa isotópica única: 236.108
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 2
  • Complejidad: 205
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 28.7

Propiedades experimentales

  • Color / forma: Powder
  • Punto de fusión: 164-169°C
  • Punto de ebullición: 381.9°C at 760 mmHg
  • Punto de inflamación: 191.3 °C
  • PSA: 28.68000
  • Logp: 3.98030

Medetomidine hydrochloride Información de Seguridad

Medetomidine hydrochloride Datos Aduaneros

  • Código HS:2942000000
  • Datos Aduaneros:

    中国海关编码:

    2942000000

Medetomidine hydrochloride PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SM075-5mg
Medetomidine hydrochloride
86347-15-1 99+%
5mg
409CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SM075-10mg
Medetomidine hydrochloride
86347-15-1 99+%
10mg
732CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M863906-50mg
Medetomidine HCl
86347-15-1 ≥99%
50mg
1,599.30 2021-05-17
Chemenu
CM187588-50mg
Medetomidine hydrochloride
86347-15-1 98%
50mg
$196 2021-08-05
TRC
M203250-5mg
Medetomidine Hydrochloride
86347-15-1
5mg
$74.00 2023-05-18
TRC
M203250-10mg
Medetomidine Hydrochloride
86347-15-1
10mg
$ 87.00 2023-09-07
TRC
M203250-50mg
Medetomidine Hydrochloride
86347-15-1
50mg
$ 385.00 2023-09-07
TRC
M203250-100mg
Medetomidine Hydrochloride
86347-15-1
100mg
$ 656.00 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032747-10mg
Medetomidine hydrochloride
86347-15-1 99%
10mg
¥488 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032747-50mg
Medetomidine hydrochloride
86347-15-1 99%
50mg
¥841 2024-05-21

Medetomidine hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Acetone ;  rt → -10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referencia
Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation
Orekhov, Dmitry, Organic Process Research & Development, 2022, 26(11), 3166-3178

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Methanol ;  rt → -10 °C; -5 °C → -6 °C; 30 - 35 s, -6 °C → -9 °C; -5 °C → -6 °C; 18 h, -6 °C; 10 min, 1 °C; 1 °C → 0 °C; 2.5 - 3 h, 0 °C; 30 min, 0.5 °C
1.2 Solvents: Acetonitrile ;  21 °C; 19 h, 21 °C
2.1 Reagents: Cupric acetate ,  Ammonia Solvents: 1-Propanol ,  Water ;  3 min, rt
2.2 Solvents: Water ;  2 h, 100 °C; 10 - 15 min, 100 °C; 2 h, 100 °C; 1 h, 16 °C → 18 °C; 30 min, 18 °C
2.3 Reagents: Pentasodium Pentetate Solvents: Ethyl acetate ,  Water ;  24 h, 23 °C
2.4 Reagents: Ammonia Solvents: Water ;  neutralized, 8 °C → 10 °C
2.5 Solvents: Acetone ;  rt → -10 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referencia
Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation
Orekhov, Dmitry, Organic Process Research & Development, 2022, 26(11), 3166-3178

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: tris(Acetylacetonato)cobalt Solvents: Tetrahydrofuran ;  0 °C → -1 °C; 180 min, -1 °C; -1 °C → 20 °C; 1 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 °C; 40 min, 20 °C
1.3 Reagents: 2,2′,3,3′-Tetramethyl-1,1′-biphenyl Solvents: Methanol ;  1 h, -18 °C
2.1 Reagents: Bromine Solvents: Methanol ;  rt → -10 °C; -5 °C → -6 °C; 30 - 35 s, -6 °C → -9 °C; -5 °C → -6 °C; 18 h, -6 °C; 10 min, 1 °C; 1 °C → 0 °C; 2.5 - 3 h, 0 °C; 30 min, 0.5 °C
2.2 Solvents: Acetonitrile ;  21 °C; 19 h, 21 °C
3.1 Reagents: Cupric acetate ,  Ammonia Solvents: 1-Propanol ,  Water ;  3 min, rt
3.2 Solvents: Water ;  2 h, 100 °C; 10 - 15 min, 100 °C; 2 h, 100 °C; 1 h, 16 °C → 18 °C; 30 min, 18 °C
Referencia
Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation
Orekhov, Dmitry, Organic Process Research & Development, 2022, 26(11), 3166-3178

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane
1.2 Reagents: Lithium ,  Ammonia ,  Ammonium chloride
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Isopropanol
Referencia
Expedient synthesis of 4(5)-[1-(2,3-dimethylphenyl)-1H-imidazole, the α2-adrenergic agonist medetomidine
Kudzma, Linas V.; et al, Synthesis, 1991, (11), 1021-22

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Cupric acetate ,  Ammonia Solvents: 1-Propanol ,  Water ;  3 min, rt
1.2 Solvents: Water ;  2 h, 100 °C; 10 - 15 min, 100 °C; 2 h, 100 °C; 1 h, 16 °C → 18 °C; 30 min, 18 °C
1.3 Reagents: Pentasodium Pentetate Solvents: Ethyl acetate ,  Water ;  24 h, 23 °C
1.4 Reagents: Ammonia Solvents: Water ;  neutralized, 8 °C → 10 °C
1.5 Solvents: Acetone ;  rt → -10 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referencia
Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation
Orekhov, Dmitry, Organic Process Research & Development, 2022, 26(11), 3166-3178

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  21 °C; 19 h, 21 °C
2.1 Reagents: Cupric acetate ,  Ammonia Solvents: 1-Propanol ,  Water ;  3 min, rt
2.2 Solvents: Water ;  2 h, 100 °C; 10 - 15 min, 100 °C; 2 h, 100 °C; 1 h, 16 °C → 18 °C; 30 min, 18 °C
Referencia
Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation
Orekhov, Dmitry, Organic Process Research & Development, 2022, 26(11), 3166-3178

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane
2.2 Reagents: Lithium ,  Ammonia ,  Ammonium chloride
2.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Isopropanol
Referencia
Expedient synthesis of 4(5)-[1-(2,3-dimethylphenyl)-1H-imidazole, the α2-adrenergic agonist medetomidine
Kudzma, Linas V.; et al, Synthesis, 1991, (11), 1021-22

Medetomidine hydrochloride Raw materials

Medetomidine hydrochloride Preparation Products

Medetomidine hydrochloride Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86347-15-1)Medetomidine hydrochloride
Número de pedido:A841612
Estado del inventario:in Stock
Cantidad:5g/50mg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:53
Precio ($):433.0/186.0
Correo electrónico:sales@amadischem.com
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86347-15-1)Medetomidine HCl
Número de pedido:COMINGS096
Estado del inventario:in Stock
Cantidad:1kg
Pureza:99%
Información sobre precios actualizada por última vez:Wednesday, 11 June 2025 11:01
Precio ($):discuss personally
Correo electrónico:info@comingschemi.com
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86347-15-1)Medetomidine hydrochloride
Número de pedido:sfd11476
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:35
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86347-15-1)盐酸美托咪啶
Número de pedido:LE25849958
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:50
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:86347-15-1)Medetomidine hydrochloride
A841612
Pureza:99%/99%
Cantidad:5g/50mg
Precio ($):433.0/186.0
Wuhan Comings Biotechnology Co., Ltd.
(CAS:86347-15-1)Medetomidine HCl
COMINGS096
Pureza:99%
Cantidad:1kg
Precio ($):Informe